cis,cis-Muconic acid

Vue d'ensemble

Description

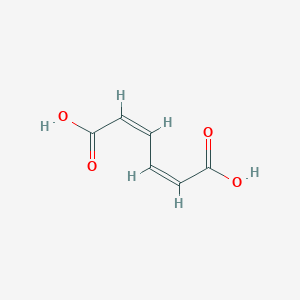

cis,cis-Muconic acid (ccMA) is a six-carbon dicarboxylic acid with conjugated double bonds in the cis,cis configuration. It serves as a critical platform chemical for synthesizing bio-based polymers, including adipic acid (precursor to nylon-6,6) and terephthalic acid (used in PET production) . Industrially, ccMA is produced via microbial fermentation using engineered strains of Pseudomonas putida, Escherichia coli, and Corynebacterium glutamicum, which metabolize lignin-derived aromatics (e.g., catechol, benzoate) or sugars into ccMA through the β-ketoadipate pathway . Compared to petrochemical routes, bioproduction offers advantages such as 100% molar yield from catechol and reduced greenhouse gas emissions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide muconique cis,cis peut être synthétisé par synthèse chimique à partir du catéchol comme matière première. Cette méthode nécessite des matières premières pétrolières non renouvelables et sensibles à l'environnement, ainsi que de fortes concentrations de catalyseurs métalliques lourds . Le produit final est souvent un mélange de deux isomères : l'acide muconique cis,cis et l'acide muconique cis,trans.

Méthodes de production industrielle

La production industrielle d'acide muconique cis,cis a considérablement progressé avec le développement d'approches biotechnologiques. La production microbienne implique la mise en place de voies de novo dans plusieurs micro-organismes tels qu'Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida et Saccharomyces cerevisiae . Ces méthodes impliquent la refonte des voies métaboliques, le contrôle du flux intermédiaire et l'optimisation du processus de culture pour maximiser le rendement. De plus, la production à partir de la biomasse, telle que la lignine, a attiré l'attention en raison de sa durabilité .

Analyse Des Réactions Chimiques

Types de réactions

L'acide muconique cis,cis subit diverses réactions chimiques, notamment l'isomérisation, l'hydrogénation et la cycloaddition.

Réactifs et conditions courants

Isomérisation : En milieu acide, l'acide muconique cis,cis s'isomérise facilement en son isomère cis,trans.

Cycloaddition : La réaction de Diels-Alder avec de l'éthylène de source biologique peut convertir l'acide muconique cis,cis en acides dicarboxyliques cycliques.

Principaux produits formés

Acide adipique : Un produit important formé par hydrogénation, utilisé dans la production de nylon-6,6.

Acide téréphtalique : Formé par des réactions de cycloaddition, utilisé dans la production de polyéthylène téréphtalate (PET).

Applications de la recherche scientifique

L'acide muconique cis,cis a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de divers polymères et produits chimiques de spécialité.

Médecine : Applications potentielles dans la synthèse d'intermédiaires pharmaceutiques.

Industrie : Utilisé dans la production de plastiques, de résines et de revêtements bio-sourcés.

Mécanisme d'action

Le mécanisme d'action de l'acide muconique cis,cis implique sa conversion en d'autres produits chimiques précieux par le biais de diverses réactions chimiques. Par exemple, en milieu alcalin, il est déprotoné en l'anion muconate correspondant, qui est stable et ne s'isomérise pas . A l'inverse, en milieu acide, il s'isomérise facilement en son isomère cis,trans . Le processus d'hydrogénation implique des mécanismes de transfert d'électrons couplés aux protons, en particulier sur les nanoparticules de palladium .

Applications De Recherche Scientifique

Overview

Cis,cis-Muconic acid (CCM) is a valuable six-carbon dicarboxylic acid that serves as a versatile platform chemical in various industrial applications, particularly in the production of polymers, pharmaceuticals, and other chemical intermediates. Its significance is underscored by its potential to replace petroleum-derived chemicals, thereby contributing to more sustainable production methods.

Polymer Production

CCM is primarily recognized for its role as a precursor in the synthesis of adipic acid, which is essential for producing nylon-6,6, polyurethanes, and terephthalic acid. The conventional production of adipic acid involves energy-intensive processes that emit greenhouse gases. In contrast, microbial production of CCM represents a more environmentally friendly alternative, utilizing renewable biomass feedstocks.

| Application | Description |

|---|---|

| Nylon Production | Adipic acid derived from CCM is crucial in the manufacture of nylon fibers and plastics. |

| Polyurethanes | Used in foams, elastomers, and coatings, providing flexibility and durability. |

| Terephthalic Acid | A key ingredient in PET plastics and fibers, enhancing material properties. |

Biotechnological Routes

Recent advances have focused on engineering microorganisms such as Saccharomyces cerevisiae, Escherichia coli, and Corynebacterium glutamicum for the efficient biosynthesis of CCM from renewable resources. This biotechnological approach not only improves yield but also reduces the carbon footprint associated with traditional chemical processes.

- Microbial Production Strategies: Researchers have developed metabolic engineering techniques to enhance CCM production by optimizing pathways such as the shikimate pathway and integrating new biosynthetic routes.

Chemical Intermediates

CCM can be converted into various high-demand chemicals through catalytic processes. For instance:

- Adipic Acid: As mentioned earlier, CCM can be converted into adipic acid.

- Caprolactam: Another important polymer precursor that can be synthesized from CCM.

Case Study 1: Improved Production in Saccharomyces cerevisiae

A study demonstrated the use of a biosensor-aided genome engineering approach to enhance CCM production in S. cerevisiae. By screening mutagenesis libraries, researchers identified genetic targets that significantly increased the yield of CCM during fermentation processes . This method highlights the potential for optimizing microbial strains to meet industrial demands.

Case Study 2: Integrated Process Development

An integrated process for producing CCM from glucose was developed using engineered S. cerevisiae. This study not only focused on maximizing production yields but also established a purification process for large-scale applications. The engineered yeast exhibited robustness in fermentation conditions, making it suitable for industrial scaling .

Future Prospects

The market for this compound is projected to grow significantly due to its applications in sustainable chemistry. With an expected turnover increase from $79.6 million in 2018 to $119.4 million by 2024 , ongoing research into metabolic engineering and bioprocess optimization will likely enhance its commercial viability.

Mécanisme D'action

The mechanism of action of cis,cis-Muconic acid involves its conversion to other valuable chemicals through various chemical reactions. For example, under alkaline conditions, it is deprotonated to the corresponding muconate dianion, which is stable and does not isomerize . Conversely, under acidic conditions, it readily isomerizes to its cis,trans-isomer . The hydrogenation process involves proton-coupled electron transfer mechanisms, particularly on palladium nanoparticles .

Comparaison Avec Des Composés Similaires

Isomeric Forms of Muconic Acid

Muconic acid exists in three geometric isomers:

The cis,cis isomer is biologically favored due to enzymatic specificity (e.g., catechol 1,2-dioxygenase in the β-ketoadipate pathway) , while the trans,trans form dominates in chemical synthesis but requires isomerization for adipic acid production .

Production Methods and Efficiency

Key Enzymatic Drivers

- Catechol 1,2-dioxygenase (CatA): Converts catechol to ccMA with 100% molar efficiency in Stenotrophomonas maltophilia KB2 .

- Muconic Acid Reductase (MAR) : Catalyzes ccMA hydrogenation to adipic acid in Bacillus coagulans .

Functional Comparison with Related Dicarboxylic Acids

ccMA’s conjugated double bonds enable catalytic hydrogenation to adipic acid, but its instability necessitates rapid processing . In contrast, trans,trans-muconic acid’s stability simplifies storage and direct use in Diels-Alder reactions .

Industrial and Environmental Impact

- Nylon-6,6 Synthesis : ccMA hydrogenation to adipic acid reduces reliance on petrochemicals, cutting N₂O emissions by 90% compared to nitric acid oxidation .

- Lignin Valorization: ccMA production from lignin hydrolysates aligns with circular economy goals .

Data Tables

Table 1: Microbial ccMA Production Highlights

| Strain | Feedstock | Titer (g/L) | Yield (%) | Reference |

|---|---|---|---|---|

| C. glutamicum MA-2 | Catechol | 85 | 95 | |

| P. putida MA-6 | Catechol | 64 | 90 | |

| E. coli co-culture | Glucose/Xylose | 4.7 | 75 |

Table 2: Catalytic Hydrogenation of ccMA to Adipic Acid

| Catalyst | Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Pd/C | 24°C, 24 bar H₂, ethanol | 99 | 98 | |

| Re/TiO₂ | 210°C, 69 bar H₂, methanol | 95 | 95 |

Activité Biologique

cis,cis-Muconic acid (ccMA) is a dicarboxylic acid that serves as a significant platform chemical in the production of various biobased materials, including nylon and other polyamides. Its biological activity is crucial for understanding its potential applications in biotechnology and industrial processes. This article reviews recent research findings, production methods, and biological activities associated with ccMA, highlighting its metabolic pathways, microbial production strategies, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and features two carboxylic acid groups attached to a six-carbon chain with two double bonds in the cis configuration. This structure imparts unique reactivity characteristics, making it suitable for various chemical transformations.

Metabolic Pathways

ccMA is primarily derived from the shikimate pathway, which is present in many microorganisms. The conversion of aromatic compounds to ccMA involves several enzymatic steps:

- Dehydrogenation of shikimic acid to form 3-dehydroshikimic acid.

- Decarboxylation to protocatechuic acid.

- Cleavage of the aromatic ring to produce ccMA.

Research has shown that various microorganisms can be engineered to enhance ccMA production through modifications in these pathways. For instance, Saccharomyces cerevisiae has been genetically modified to optimize the flux through the shikimate pathway, resulting in increased yields of ccMA .

Microbial Production

Recent advancements in microbial production have focused on optimizing strains such as Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida. These organisms have been engineered to improve ccMA yields significantly:

- E. coli : Engineered strains achieved yields of up to 4.45 g/L through pathway redesign .

- C. glutamicum : This bacterium has been modified to produce ccMA from lignin-derived aromatic compounds, achieving notable production levels .

- P. putida : Genetic modifications allowed for co-utilization of glucose and xylose, resulting in a titer of 47.2 g/L .

Case Study 1: Engineering Saccharomyces cerevisiae

A study employed a biosensor-based selection method coupled with mutagenesis to enhance ccMA production in S. cerevisiae. The engineered strain produced 20.8 g/L of ccMA during fed-batch fermentation, representing a significant increase compared to previous metrics . This study highlights the potential of synthetic biology approaches in optimizing microbial production systems.

Case Study 2: Lignin Valorization

Research by Becher et al. demonstrated the conversion of lignin-derived aromatic compounds into ccMA using engineered C. glutamicum. This approach not only provides an alternative feedstock but also contributes to sustainable practices by utilizing waste materials . The study reported successful hydrothermal treatment of lignin, leading to efficient conversion pathways.

Applications

ccMA's versatility extends beyond its role as a precursor for nylon and polyurethanes; it is also utilized in producing biodegradable plastics and as an intermediate for various pharmaceuticals. Its dual functionality as a building block for polymers makes it an attractive candidate for sustainable material science.

Data Summary

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying cis,cis- and cis,trans-muconic acid isomers in biological samples?

High-performance liquid chromatography (HPLC) using a Phenomenex SecurityGuard column (or equivalent) with a mobile phase of methanol and 0.1% formic acid is widely employed. Triplicate runs are advised to ensure reproducibility, and calibration with ≥97% pure cis,cis-muconic acid standards is critical. Sample stability requires pH ≥7 and limited heat exposure to prevent lactone formation .

Q. Which microbial pathways are commonly engineered to produce cis,cis-muconic acid from aromatic feedstocks?

Pseudomonas putida and Saccharomyces cerevisiae are key hosts. The ortho-cleavage pathway converts benzoate or lignin-derived aromatics (e.g., catechol) into cis,cis-muconic acid via enzymes like catechol 1,2-dioxygenase. Blocking competing pathways (e.g., shikimate dehydrogenase in aroE-deficient E. coli) enhances flux toward the target compound .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use personal protective equipment (PPE) including gloves, masks, and protective eyewear. Avoid skin contact due to mild irritancy (Skin Irrit. 2 classification). Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination .

Q. How should samples be prepared to ensure this compound stability during analysis?

Samples should be stored at 4°C and analyzed at room temperature. Precipitates in frozen samples require sonication for re-dissolution. Standards are prepared in 0.05% NaOH (vigorous shaking for 1 hour) and stored ≤4 months .

Advanced Research Questions

Q. How can intermediate toxicity (e.g., catechol) during fermentation be mitigated?

Fed-batch processes with controlled substrate feeding (e.g., benzoic acid) reduce catechol accumulation. Strain engineering to enhance tolerance (e.g., P. putida KT2440-JD1) and pH-stat systems optimize yields. Toxicity thresholds require validation via metabolomics .

Q. What strategies prevent lactone formation during this compound isomerization?

Under acidic conditions, cis,cis-muconic acid isomerizes to cis,trans-muconic acid but forms lactones upon prolonged heating. Chelation with inorganic salts (e.g., Mg²⁺) or polar aprotic solvents (e.g., DMSO) suppresses cyclization, achieving 88% selectivity for trans,trans-muconic acid .

Q. How can metabolic engineering improve co-utilization of mixed substrates (e.g., glucose and xylose)?

Engineered P. putida strains with xylose transporters and deregulated catabolite repression enable simultaneous consumption. Kinetic models (e.g., ORACLE framework) optimize flux partitioning, while CRISPRi repression of competing pathways enhances carbon efficiency .

Q. What lifecycle assessment (LCA) metrics are critical for evaluating bio-based this compound production?

Key metrics include cumulative energy demand (CED), CO₂-equivalent emissions, and exergy loss. Using lignin-derived phenol at 4.26% cis,cis-muconic acid reduces CED by 57% compared to petrochemical routes. Hydrogenation reactor efficiency is a major bottleneck .

Q. How should contradictory data on isomerization kinetics be resolved?

Contradictions arise from pH-dependent speciation (muconate dianion vs. free acid). Cyclic voltammetry and Henderson–Hasselbalch modeling differentiate reactivity. Experimental validation under controlled pH (neutral for dianion stability vs. acidic for free acid) clarifies kinetic discrepancies .

Q. What methodologies enable real-time metabolic flux analysis during this compound biosynthesis?

¹³C metabolic flux analysis (MFA) combined with LC-MS tracks carbon partitioning. Biosensor-coupled GFP systems (e.g., for protocatechuic acid) enable high-throughput screening of mutant libraries to identify flux-control mutations (e.g., PWP2, EST2) .

Propriétés

IUPAC Name |

(2Z,4Z)-hexa-2,4-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1-,4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXHDPDFNKHHGW-CCAGOZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315323 | |

| Record name | cis,cis-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis,cis-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1119-72-8 | |

| Record name | cis,cis-Muconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis,cis-Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis,cis-Muconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUCONIC ACID, (Z,Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G78TUQ51G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis,cis-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.